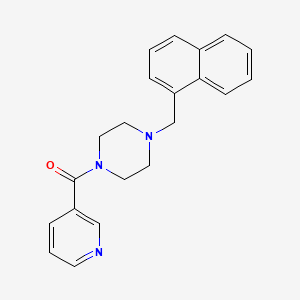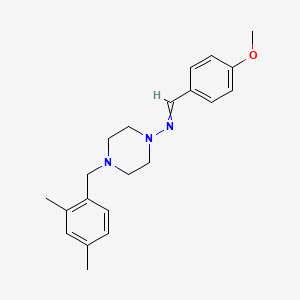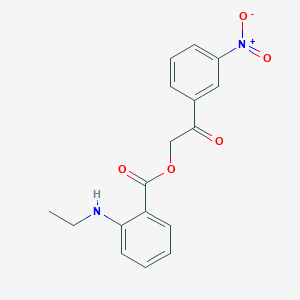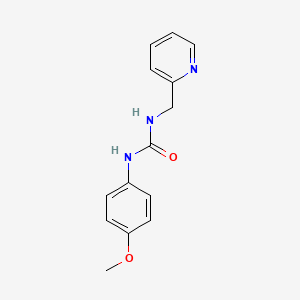
N-(5-bromo-2-pyridinyl)-N'-(3-chlorophenyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
"N-(5-bromo-2-pyridinyl)-N'-(3-chlorophenyl)urea" is a compound that falls within the scope of heterocyclic ureas. These compounds are significant in various fields of chemistry and materials science due to their intriguing chemical and physical properties, which are influenced by their unique molecular structures.
Synthesis Analysis
The synthesis of compounds related to "N-(5-bromo-2-pyridinyl)-N'-(3-chlorophenyl)urea" involves various strategies, including condensation reactions and the use of different substituents to achieve desired properties. For instance, heterocyclic ureas can be synthesized by reacting aminopyridine or aminonaphthyridine with triphosgene and a base, such as 4-(dimethylamino)pyridine (DMAP) (Corbin et al., 2001).
Molecular Structure Analysis
Molecular structure analysis through X-ray crystallography and spectroscopic methods reveals that these compounds can exhibit intramolecular hydrogen bonding in solid state. This intramolecular interaction influences the conformation and stability of the molecules (Hauback et al., 1988).
Chemical Reactions and Properties
Chemical reactions involving "N-(5-bromo-2-pyridinyl)-N'-(3-chlorophenyl)urea" and related compounds can lead to various derivatives with different substituents affecting their properties. These reactions are crucial for modifying the compound's biological activity, optical properties, and other characteristics. The reactivity can be influenced by factors such as the presence of electron-donating or withdrawing groups (Ghiasuddin et al., 2018).
Propiedades
IUPAC Name |
1-(5-bromopyridin-2-yl)-3-(3-chlorophenyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BrClN3O/c13-8-4-5-11(15-7-8)17-12(18)16-10-3-1-2-9(14)6-10/h1-7H,(H2,15,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCSNJDJZRVPEKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NC(=O)NC2=NC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BrClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.57 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Bromopyridin-2-yl)-3-(3-chlorophenyl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[4-(4-morpholinyl)phenyl]-N'-1,2,5-thiadiazol-3-ylurea](/img/structure/B5877212.png)
![N~2~-benzyl-N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-(4-methoxybenzyl)glycinamide](/img/structure/B5877220.png)
![N-{[(3,4-dimethylphenyl)amino]carbonothioyl}-3-ethoxybenzamide](/img/structure/B5877230.png)

![1-[(8-quinolinyloxy)acetyl]-4-piperidinecarboxamide](/img/structure/B5877239.png)

![N-(2-methoxy-5-{[methyl(phenyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5877247.png)

![N-(2-phenylethyl)-2-[(3-phenylprop-2-en-1-ylidene)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5877255.png)

![5-[(2,5-dichlorophenoxy)methyl]-N-[3-nitro-5-(2,2,2-trifluoroethoxy)phenyl]-2-furamide](/img/structure/B5877297.png)
![5-chloro-N-{4-[(dimethylamino)sulfonyl]phenyl}-2-thiophenecarboxamide](/img/structure/B5877298.png)
![2-methoxy-5-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}phenol](/img/structure/B5877299.png)